![molecular formula C19H17ClN4O5 B12098059 [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)
[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate
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Overview
Description
[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate is a complex organic compound that features a purine base, a chlorinated purine derivative, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. One common approach is to start with a chlorinated purine derivative, which undergoes glycosylation to introduce the oxolan ring. This intermediate is then esterified with acetic acid and benzoic acid derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in modifying the purine base or ester functionalities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the purine base .
Scientific Research Applications
Chemistry
In chemistry, [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules. It may serve as a probe in biochemical assays to investigate enzyme activities or binding affinities.
Medicine
Medically, derivatives of this compound could be explored for their potential antiviral or anticancer properties. The chlorinated purine base is of particular interest due to its potential to interfere with nucleic acid synthesis in pathogens or cancer cells .
Industry
Industrially, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also be employed in the synthesis of specialty chemicals or pharmaceuticals .
Mechanism of Action
The mechanism of action of [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The chlorinated purine base can mimic natural nucleotides, potentially inhibiting enzymes involved in nucleic acid synthesis. This inhibition can disrupt cellular processes in pathogens or cancer cells, leading to their death or reduced proliferation .
Comparison with Similar Compounds
Similar Compounds
[3,4-bis(acetyloxy)-5-(2-amino-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate: Similar structure but with different functional groups.
[3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate: Another derivative with benzoyl groups instead of acetyl groups.
Uniqueness
What sets [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both acetyl and benzoate esters, along with the chlorinated purine base, makes it a versatile compound for various applications .
Biological Activity
[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate is a complex organic compound that integrates an acetyloxy group, a chloropurine moiety, and an oxolane ring. This unique structure positions it as a potential candidate for various biological applications, particularly in the fields of medicinal chemistry and drug design. The presence of the chloropurine structure suggests significant interactions with nucleic acids or enzymes involved in nucleic acid metabolism, which are crucial for therapeutic developments.
Chemical Structure and Properties
The molecular formula of this compound is C18H19ClN4O5, with a molecular weight of 396.82 g/mol. The compound's structural features can be summarized as follows:
Feature | Description |
---|---|
Acetyloxy Group | Contributes to the compound's reactivity |
Chloropurine Moiety | Potential for nucleic acid interaction |
Oxolane Ring | Provides stability and influences biological activity |
The biological activity of this compound is primarily attributed to its interaction with enzymes involved in nucleic acid synthesis. The chlorinated purine base can mimic natural nucleotides, potentially inhibiting enzymes such as DNA polymerases and RNA polymerases, leading to disruptions in cellular processes in pathogens or cancer cells.
Predictive Models
Utilizing predictive models like PASS (Prediction of Activity Spectra for Substances) can help forecast the biological activity based on structural characteristics. Such models suggest that this compound may exhibit antiviral and anticancer properties, similar to other purine analogs.
Case Studies and Research Findings
- Antiviral Activity : A study demonstrated that compounds similar to this compound showed significant antiviral effects against herpes simplex virus (HSV). The mechanism involved inhibition of viral DNA synthesis, indicating potential applications in treating viral infections.
- Anticancer Potential : Research has indicated that chlorinated purines can interfere with cancer cell proliferation by disrupting nucleotide metabolism. In vitro studies showed that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Biochemical Assays : The compound has been utilized in biochemical assays to study enzyme kinetics and binding affinities, providing insights into its interactions with biological macromolecules.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:
Compound Name | Structural Features | Primary Activity |
---|---|---|
Acetyloxy group, chloropurine | Potential antiviral/anticancer | |
Acyclovir | Purine analog | Antiviral against herpes viruses |
Ganciclovir | Acyclic guanosine | Antiviral against cytomegalovirus |
Cladribine | Purine nucleoside | Anticancer |
Properties
Molecular Formula |
C19H17ClN4O5 |
---|---|
Molecular Weight |
416.8 g/mol |
IUPAC Name |
[4-acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H17ClN4O5/c1-11(25)28-14-7-13(8-27-19(26)12-5-3-2-4-6-12)29-18(14)24-10-23-15-16(20)21-9-22-17(15)24/h2-6,9-10,13-14,18H,7-8H2,1H3 |
InChI Key |
HCRYZQKBFPVPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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